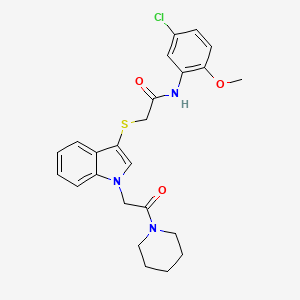

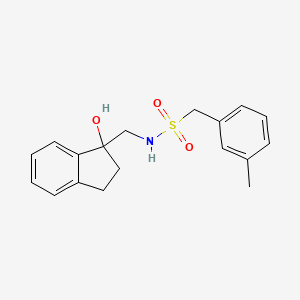

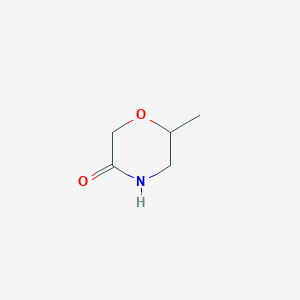

![molecular formula C16H18N4O3 B2507361 3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 634883-85-5](/img/structure/B2507361.png)

3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

説明

Synthesis Analysis

The synthesis of N'-arylidene pyrazole-3-carbohydrazides, which are structurally related to 3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide, involves the creation of novel compounds intended to act as dual agents against diabetes and oxidative stress. These pathologies are often involved in the development and progression of metabolic syndrome. The synthesis process includes the introduction of a hydroxyl group at the 4-position of the hydrazone moiety, which has been found to significantly enhance the antioxidant capacity of these compounds. For instance, a syringaldehyde derivative (compound 3g) was identified as the most active compound in terms of antioxidant properties. The in vivo hypoglycemic effect of these analogues was also determined, with 4-hydroxy analogues showing a higher reduction in glycemia after administration .

Molecular Structure Analysis

The molecular structure of N'-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound with similarities to the one , has been extensively studied using vibrational spectroscopic methods and quantum chemical calculations. The geometry and electronic structure were optimized using DFT/B3LYP/6-311G++(d,p) method, which provided insights into the stability and reactivity of the molecule. The vibrational spectra, including FT-IR and FT-Raman, were recorded and analyzed, with specific attention to the ring breathing modes of the benzene rings. Theoretical calculations also revealed the molecule's first order hyperpolarizability, indicating its potential as a nonlinear optical (NLO) material .

Chemical Reactions Analysis

The reactivity of the pyrazole-3-carbohydrazide derivatives has been assessed through various mechanisms, including autoxidation and hydrolysis. The bond dissociation energies and radial distribution functions were calculated to evaluate the susceptibility of the molecule to these reactions. The natural bond orbital (NBO) analysis provided further understanding of the molecule's stability, which arises from hyper-conjugative interactions and charge delocalization. These studies are crucial for predicting the behavior of the compound under different chemical conditions and for designing molecules with improved stability and reactivity profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and reactivity. The presence of a hydroxyl group and the specific arrangement of the arylidene moiety contribute to the antioxidant capacity, as demonstrated by in vitro assays such as DPPH and FRAP. The hypoglycemic activity observed in vivo suggests that these compounds can interact with biological targets, such as CB1R, and influence physiological processes like glucose metabolism. The molecular docking studies support these findings by showing potential interactions with key amino acids in the target proteins .

科学的研究の応用

Corrosion Protection

One study explored the corrosion inhibition properties of carbohydrazide-pyrazole compounds, including similar structures, for mild steel in acidic solutions. These compounds exhibited high inhibition efficiency, suggesting their application in corrosion protection for metal surfaces. The study combined experimental methods with computational approaches to understand the adsorption and protective layer formation on metal surfaces (Paul et al., 2020).

Molecular Docking and Therapeutic Potential

Another research focused on the synthesis, structural analysis, and molecular docking studies of a carbohydrazide compound, demonstrating its potential as an anti-diabetic agent. Spectroscopic methods and theoretical calculations were utilized for characterization, and the compound showed promise in molecular docking studies against a protein associated with diabetes (Karrouchi et al., 2021).

Antimicrobial and Antioxidant Activities

Research on trifluoromethyl-containing carbohydrazides revealed their capabilities as antimicrobial and antioxidant agents. A series of these compounds were synthesized and tested, showing varying levels of activity against bacteria and fungi, as well as the ability to scavenge free radicals, indicating their potential in pharmaceutical applications (Bonacorso et al., 2012).

特性

IUPAC Name |

5-cyclopropyl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-2-23-14-5-3-4-11(15(14)21)9-17-20-16(22)13-8-12(18-19-13)10-6-7-10/h3-5,8-10,21H,2,6-7H2,1H3,(H,18,19)(H,20,22)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXIFMUBPYFJES-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=NNC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401329348 | |

| Record name | 5-cyclopropyl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49820993 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

634883-85-5 | |

| Record name | 5-cyclopropyl-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401329348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

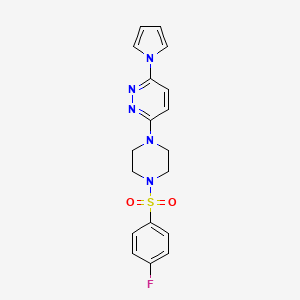

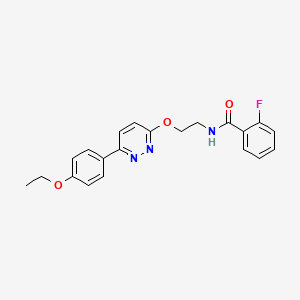

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2507281.png)

![2-{[5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide](/img/structure/B2507287.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2507294.png)